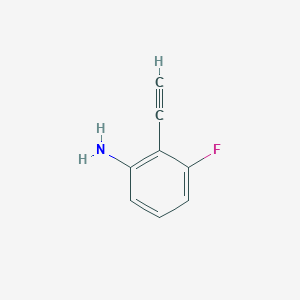

2-Ethynyl-3-fluoroaniline

Description

Properties

IUPAC Name |

2-ethynyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFHIDKWHLWVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Reaction Conditions

Palladium-based catalysts are indispensable for this reaction. A study utilizing a 1:1 mixture of DMF and water demonstrated that KPdCl paired with the sulfonated ligand DTBPPS (3-(Di-tert-butylphosphonium)propane sulfonate) achieved a 42% yield. Further optimization using S-phos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in ethanol/water (1:1) elevated the yield to 75%. Copper iodide (CuI) is frequently employed as a co-catalyst to enhance reactivity, particularly in systems involving electron-deficient aryl halides.

Table 1: Impact of Catalyst and Ligand on Sonogashira Reaction Yield

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| Pd(OAc), DTBPPS, CuI | DMF/HO | 22 |

| KPdCl, DTBPPS, CuI | DMF/HO | 42 |

| KPdCl, S-phos | EtOH/HO | 75 |

Base Selection and Solvent Effects

The choice of base significantly impacts reaction efficiency. In aqueous Sonogashira reactions, n-BuNOH (tetrabutylammonium hydroxide) outperformed traditional bases like NaCO (19% yield) and EtN (28% yield), achieving a 42% yield. Polar aprotic solvents such as DMF facilitate dissolution of hydrophobic intermediates, while water-containing systems improve sustainability without compromising yield.

Nitro Group Reduction and Desilylation Strategies

An alternative route involves the synthesis of protected intermediates followed by deprotection. This method is exemplified in a patent synthesizing the positional isomer 3-ethynyl-4-fluoroaniline, which can be adapted for the target compound.

Stepwise Synthesis from Nitro Precursors

-

Sonogashira Coupling with Trimethylsilyl Acetylene :

Reaction of 3-bromo-4-fluoronitrobenzene with trimethylsilyl acetylene in the presence of Pd(PPh) and CuI yields ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane. Triethylamine serves as both base and solvent, with a 1:1.5 molar ratio of aryl bromide to alkyne. -

Nitro Reduction to Amine :

The nitro group is reduced using iron powder in methanol and hydrochloric acid, affording 4-fluoro-3-((trimethylsilyl)ethynyl)aniline. This step achieves near-quantitative conversion under reflux conditions. -

Desilylation :

Treatment with potassium hydroxide in methanol removes the trimethylsilyl group, yielding the free ethynyl derivative. This step proceeds at room temperature with a 1:1 molar ratio of intermediate to base.

Table 2: Yield Analysis of Stepwise Synthesis

| Step | Reagents | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd(PPh), CuI | 85 |

| Nitro Reduction | Fe, HCl, MeOH | 95 |

| Desilylation | KOH, MeOH | 90 |

| Overall Yield | 70 |

Functional Group Compatibility and Side Reactions

The electron-withdrawing fluorine atom ortho to the reaction site can deactivate the aryl halide, necessitating vigorous conditions. Competing side reactions, such as Glaser coupling (dimerization of alkynes), are mitigated by maintaining anaerobic conditions using sodium d-isoascorbate. Additionally, over-reduction of the ethynyl group to vinyl or ethyl is observed during nitro reduction, requiring precise reaction monitoring.

Emerging Methodologies and Comparative Analysis

Aqueous vs. Organic Solvent Systems

Aqueous Sonogashira reactions offer environmental benefits but face challenges in substrate solubility. Binary solvent systems (e.g., DMF/HO or EtOH/HO) strike a balance, achieving yields comparable to purely organic systems.

Ligand Design and Catalyst Loading

Bulky phosphine ligands like S-phos enhance catalytic activity by stabilizing palladium intermediates. Reducing catalyst loading to 0.02 equivalents of Pd(PPh) maintains efficiency while lowering costs.

Industrial Scalability and Cost Considerations

The stepwise route through nitro intermediates is favored for large-scale synthesis due to:

-

Availability of Starting Materials : 3-Bromo-2-fluoronitrobenzene is commercially accessible or synthesizable via directed ortho-metalation.

-

Cost-Effective Reductants : Iron powder ($0.50/kg) is preferable to hydrogen gas or noble metal catalysts.

-

Simplified Purification : Silica gel filtration and liquid-liquid extraction suffice for intermediate isolation .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-3-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Formation of 2-ethynyl-3-fluorobenzaldehyde.

Reduction: Formation of this compound from nitro derivatives.

Substitution: Formation of 2-ethynyl-3-methoxyaniline or other substituted derivatives.

Scientific Research Applications

2-Ethynyl-3-fluoroaniline has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of novel compounds.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3-fluoroaniline involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethynyl-3-fluoroaniline with structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

2-Fluoro-3-methylaniline (C₇H₇FN; MW: 124.14 g/mol)

- Substituents : Methyl (-CH₃) at position 2 and fluorine at position 3.

- Electronic Effects :

- Methyl is electron-donating (+I), increasing the NH₂ group’s basicity compared to this compound.

- Fluorine’s -I effect is mitigated by the methyl group, leading to a less electron-deficient aromatic ring.

- Physical Properties :

- Lower molecular weight (124.14 vs. 134.14 g/mol) due to the absence of the ethynyl group.

- Higher hydrophobicity due to the methyl group.

- Reactivity: Methyl substitution favors electrophilic aromatic substitution (e.g., nitration) at the para position relative to the NH₂ group. Lacks alkyne-specific reactivity (e.g., Sonogashira coupling).

4-Fluoro-2-nitroaniline (C₆H₅FN₂O₂; MW: 198.15 g/mol)

- Substituents: Nitro (-NO₂) at position 2 and fluorine at position 4.

- Electronic Effects :

- Nitro is a strong electron-withdrawing group (-I and -M), drastically reducing NH₂ basicity compared to this compound.

- The aromatic ring is highly electron-deficient, directing electrophiles to meta positions.

- Physical Properties :

- Higher molecular weight (198.15 vs. 134.14 g/mol) due to the nitro group.

- Likely lower solubility in organic solvents due to polar nitro functionality.

- Reactivity: Nitro groups enable reduction to amines (e.g., catalytic hydrogenation to 4-fluoro-1,2-diaminobenzene). Less versatile in alkyne-mediated cross-coupling reactions.

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.